2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan and thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moieties, followed by their coupling through a series of reactions. Common reagents used in these steps include tert-butylphenol, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[2-({6-[4-(tert-butyl)phenoxy]-3-pyridinyl}amino)-2-oxoethyl]cyclopentyl}acetic acid
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate
Uniqueness
2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H24N4O2S/c1-14-15(2)31-23-20(14)22-26-21(27-28(22)13-25-23)19-11-10-18(30-19)12-29-17-8-6-16(7-9-17)24(3,4)5/h6-11,13H,12H2,1-5H3 |
InChI Key |
RSJYNYAOVPARDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)C(C)(C)C)C |
Origin of Product |
United States |
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